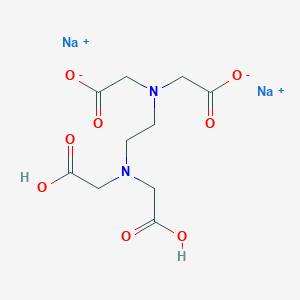

EDTA (disodium)

Description

Properties

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

CAS No. |

139-33-3 |

Molecular Formula |

C10H14N2Na2O8 |

Molecular Weight |

336.21 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI Key |

ZGTMUACCHSMWAC-UHFFFAOYSA-L |

impurities |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

boiling_point |

252 |

Color/Form |

White crystalline powder |

density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

flash_point |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

Other CAS No. |

139-33-3 |

physical_description |

Liquid; Dry Powder; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

Pictograms |

Irritant; Health Hazard |

Related CAS |

7379-28-4 17421-79-3 |

solubility |

SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20Â °C: 0.05 (very poor) |

Synonyms |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

vapor_pressure |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Mechanism of Action of Disodium EDTA in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with wide-ranging applications in biological systems, from anticoagulation in hematology to the treatment of heavy metal toxicity. Its fundamental mechanism of action lies in its ability to form stable, water-soluble complexes with di- and trivalent metal ions, effectively sequestering them and preventing their participation in enzymatic reactions and other physiological processes. This in-depth technical guide elucidates the core mechanisms of disodium EDTA, presenting quantitative data on its metal-binding affinities, detailing experimental protocols for its study, and providing visual representations of its interactions within biological pathways.

The Core Mechanism: Chelation of Metal Ions

Disodium EDTA's primary function is its ability to act as a hexadentate ligand, meaning it can form six bonds with a single metal ion. This "claw-like" grip results in the formation of a highly stable, water-soluble metal-EDTA complex. The strength of this bond is quantified by the stability constant (log K), with higher values indicating a more stable complex.[1][2]

Data Presentation: Stability Constants of EDTA with Biologically Relevant Metal Ions

The affinity of EDTA for different metal ions is crucial to its biological effects. The following table summarizes the stability constants of EDTA with various physiologically and toxicologically significant cations.

| Metal Ion | Stability Constant (log K) | Reference |

| Ferric Iron (Fe³⁺) | 25.1 | [3] |

| Cupric Copper (Cu²⁺) | 18.8 | [3] |

| Nickel (Ni²⁺) | 18.6 | [4] |

| Lead (Pb²⁺) | 18.0 | [5] |

| Cadmium (Cd²⁺) | 16.5 | [2] |

| Zinc (Zn²⁺) | 16.5 | [2] |

| Cobalt (Co²⁺) | 16.45 | [2] |

| Aluminum (Al³⁺) | 16.4 | [2] |

| Ferrous Iron (Fe²⁺) | 14.3 | [3] |

| Manganese (Mn²⁺) | 14.0 | [5] |

| Calcium (Ca²⁺) | 10.65 | [2] |

| Magnesium (Mg²⁺) | 8.7 | [5] |

Note: Stability constants can vary slightly with experimental conditions such as temperature and ionic strength.[6]

Applications in Biological Systems

The potent chelating ability of disodium EDTA underpins its diverse applications in research and clinical practice.

Anticoagulation

In hematology, disodium EDTA is the anticoagulant of choice for preserving blood samples for complete blood counts (CBCs).[7] It prevents coagulation by chelating calcium ions (Ca²⁺), which are essential cofactors for several enzymes in the blood clotting cascade.[8][9]

The following diagram illustrates the points at which calcium ions are required in the coagulation cascade, and thus where disodium EDTA exerts its anticoagulant effect.

Inhibition of Metalloenzymes

Many enzymes, particularly metalloproteinases, require divalent metal ions like zinc (Zn²⁺) or calcium (Ca²⁺) for their catalytic activity.[10] Disodium EDTA can inhibit these enzymes by chelating these essential metal cofactors.[11] This property is utilized in molecular biology to protect DNA and proteins from degradation by nucleases and proteases.[12]

| MMP Target | EDTA Concentration | Percent Inhibition | Reference |

| Endogenous Dentin MMPs | 17% (w/v) for 1 min | 55.1% | [13][14] |

| Endogenous Dentin MMPs | 17% (w/v) for 2 min | 72.8% | [13][14] |

| Endogenous Dentin MMPs | 17% (w/v) for 5 min | 74.7% | [13][14] |

| MMP-2 | 10 mM | Complete | [15] |

| MMP-9 | 10 mM | Complete | [15] |

Note: The high concentration of 17% EDTA used in dental applications is for topical use and not for systemic administration.

The following diagram illustrates the logical steps through which disodium EDTA inhibits metalloenzyme activity.

Chelation Therapy for Heavy Metal Toxicity

Intravenous infusion of disodium EDTA is a clinical intervention for the treatment of heavy metal poisoning, particularly from lead and cadmium.[5][16] EDTA chelates these toxic metals in the bloodstream, forming stable, water-soluble complexes that are then excreted by the kidneys.[17]

The following table summarizes the increase in urinary excretion of various metals following intravenous administration of disodium EDTA.

| Metal | EDTA Dose | Infusion Time | Increase in Urinary Excretion | Reference |

| Lead (Pb) | 0.5 g | 30 min | 2200% | [5][18] |

| Lead (Pb) | 3 g | 3 h | 3300% | [5] |

| Cadmium (Cd) | 3 g | 3 h | Significant increase | [5] |

| Gadolinium (Gd) | 0.5 g | 30 min | up to 78,000% | [5][18] |

| Zinc (Zn) | 3 g | 5-9 weeks | ~25-fold | [19] |

| Copper (Cu) | 3 g | 3 h | Clear increase | [20] |

| Manganese (Mn) | 3 g | 3 h | Increased loss | [5] |

| Iron (Fe) | 3 g | 3 h | 3900% | [20] |

| Calcium (Ca) | 3 g | 3 h | 107% (in women) | [20] |

The following diagram outlines the typical workflow for administering chelation therapy and monitoring its effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving disodium EDTA.

Protocol for Using Disodium EDTA as an Anticoagulant for Hematological Analysis

Objective: To prevent the coagulation of a whole blood sample for use in a complete blood count (CBC).

Materials:

-

Vacutainer tubes containing spray-dried K₂EDTA or K₃EDTA (purple top)

-

Appropriate gauge needle for venipuncture (e.g., 21-22G for small animals, 18-20G for large animals)[7]

-

Syringe or vacutainer holder

-

Alcohol swabs

-

Tourniquet

Procedure:

-

Prepare the patient and the venipuncture site according to standard phlebotomy procedures.[21]

-

Perform the venipuncture and collect the blood sample directly into the EDTA-containing tube. Ensure the tube is filled to the indicated level to maintain the proper blood-to-anticoagulant ratio (typically 1.5-2.0 mg of EDTA per mL of blood).[22][23]

-

Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA and prevent microclot formation. Do not shake the tube, as this can cause hemolysis.[7][21]

-

Label the tube with the patient's information.

-

Store the sample at refrigerated temperatures (2-8°C) if analysis is not performed immediately. Analyze within 24 hours for optimal results.[7]

Protocol for Measuring Metalloproteinase Inhibition by Disodium EDTA using Gelatin Zymography

Objective: To determine the inhibitory effect of disodium EDTA on the activity of gelatinases (e.g., MMP-2 and MMP-9).

Materials:

-

10% SDS-polyacrylamide gel copolymerized with 0.1% gelatin

-

Protein samples (e.g., cell culture supernatant, tissue extracts)

-

Disodium EDTA stock solution

-

Non-reducing sample buffer

-

Electrophoresis apparatus

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)

-

Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Prepare protein samples in non-reducing sample buffer. For the experimental group, add disodium EDTA to the desired final concentration (e.g., 10 mM).[15]

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation.[24]

-

Incubate the gel in developing buffer at 37°C for 12-48 hours. For the control without EDTA, the MMPs will digest the gelatin. For the EDTA-treated sample, this digestion will be inhibited.

-

Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.

-

Destain the gel until clear bands (indicating gelatinolytic activity) appear against a blue background in the control lane. The lanes with EDTA should show a reduction in the clarity or size of these bands, corresponding to the degree of inhibition.

-

Quantify the bands using densitometry to determine the percent inhibition.[24]

Protocol for Quantification of Disodium EDTA in Biological Fluids by HPLC with UV Detection

Objective: To determine the concentration of EDTA in a biological fluid (e.g., plasma, urine) using high-performance liquid chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm)

-

Disodium EDTA standard solution

-

Ferric chloride (FeCl₃) solution

-

Mobile phase (e.g., 98:2 DI H₂O/Acetonitrile with 0.1% Acetic Acid and 2g/L Tetrabutylammonium Sulfate)[25]

-

Biological fluid sample

Procedure:

-

Pre-column Derivatization: Since EDTA has poor UV absorbance, it is complexed with a metal ion to enhance detection.

-

To a known volume of the biological sample and the EDTA standard solutions, add an excess of ferric chloride solution.

-

Heat the mixture (e.g., in a water bath at 70°C for 20 minutes) to facilitate the formation of the stable Fe-EDTA complex.[26]

-

-

Chromatographic Separation:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the derivatized sample and standards into the HPLC system.

-

Run the separation using an appropriate gradient or isocratic method.

-

-

Detection and Quantification:

-

Monitor the column effluent with the UV detector at a wavelength where the Fe-EDTA complex has a strong absorbance (e.g., 260 nm).[26]

-

Identify the peak corresponding to the Fe-EDTA complex based on its retention time compared to the standard.

-

Quantify the amount of EDTA in the sample by comparing the peak area to a calibration curve generated from the EDTA standards.

-

Conclusion

Disodium EDTA's mechanism of action is elegantly simple yet profoundly impactful in biological systems. Its high affinity for di- and trivalent metal ions allows for a wide array of applications, from routine laboratory procedures to life-saving clinical therapies. A thorough understanding of its chelation properties, quantified by stability constants, and its effects on biological pathways is essential for its effective and safe use in research and medicine. The experimental protocols provided herein offer a framework for the continued investigation and application of this versatile chelating agent.

References

- 1. researchgate.net [researchgate.net]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 7. eclinpath.com [eclinpath.com]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. byjus.com [byjus.com]

- 10. MEROPS - the Peptidase Database [ebi.ac.uk]

- 11. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 13. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metal excretion and magnesium retention in patients with intermittent claudication treated with intravenous disodium EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. needle.tube [needle.tube]

- 22. researchgate.net [researchgate.net]

- 23. Samples for Hematology | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 24. benchchem.com [benchchem.com]

- 25. EDTA Analysis with HPLC - AppNote [mtc-usa.com]

- 26. lcms.cz [lcms.cz]

disodium EDTA chelation chemistry with divalent cations explained

An In-depth Technical Guide on the Chelation Chemistry of Disodium EDTA with Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the chelation of divalent cations by disodium ethylenediaminetetraacetic acid (EDTA). It delves into the fundamental chemistry, influencing factors, quantitative stability data, and detailed experimental protocols for characterization.

Introduction to Disodium EDTA Chelation

Disodium EDTA, a salt of ethylenediaminetetraacetic acid, is a versatile chelating agent widely employed in various scientific and industrial applications.[1] Its efficacy stems from its ability to form stable, water-soluble complexes with metal ions, effectively sequestering them and modifying their reactivity.[2] This property is of paramount importance in fields ranging from analytical chemistry and biochemistry to pharmaceutical development and environmental remediation.

The chemical structure of the fully deprotonated EDTA anion features a hexadentate ligand, possessing six donor sites: two nitrogen atoms and four carboxylate groups.[3][4] This multidentate nature allows it to wrap around a central metal ion, forming a cage-like structure and creating multiple stable chelate rings.[3] Disodium EDTA typically forms 1:1 complexes with divalent cations.[4]

The Chemistry of Chelation

The chelation reaction between a divalent metal cation (M²⁺) and the fully deprotonated EDTA anion (Y⁴⁻) can be represented by the following equilibrium:

M²⁺ + Y⁴⁻ ⇌ [MY]²⁻

The stability of the resulting metal-EDTA complex is quantified by the formation constant (K_f), also known as the stability constant. A higher K_f value indicates a more stable complex. The stability of these complexes is influenced by several factors, most notably pH.

The Crucial Role of pH

The chelating ability of EDTA is highly dependent on the pH of the solution.[5][6] EDTA is a polyprotic acid, and its carboxyl groups become protonated at lower pH values. This protonation competes with the binding of metal ions, thereby reducing the effective concentration of the fully deprotonated Y⁴⁻ species and decreasing the stability of the metal-EDTA complex.[5] Generally, for divalent cations, the stability of the EDTA complex increases as the pH increases.[7][8]

Quantitative Data: Stability Constants of Divalent Cation-EDTA Complexes

The stability of metal-EDTA complexes is a critical parameter for predicting and controlling their behavior in solution. The following table summarizes the logarithm of the formation constants (log K) for various divalent cations with EDTA.

| Divalent Cation | log K |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Fe²⁺ | 14.3 |

| Cu²⁺ | 18.8 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Ni²⁺ | 18.6 |

| Mn²⁺ | 14.0 |

| Pb²⁺ | 18.0 |

| Cd²⁺ | 16.5 |

Note: These values are generally reported at 20-25 °C and an ionic strength of 0.1 M.

Experimental Protocols for Determining Stability Constants

The stability constants of metal-EDTA complexes can be determined experimentally using various techniques. The two most common methods, potentiometric titration and spectrophotometry, are detailed below.

Potentiometric Titration

This method involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode during the titration of a metal ion solution with a standard solution of disodium EDTA.

4.1.1. Materials and Reagents

-

Standard solution of disodium EDTA (e.g., 0.01 M)

-

Solution of the divalent metal salt of known approximate concentration (e.g., 0.01 M)

-

pH buffer solution (e.g., ammonia-ammonium chloride buffer for pH 10)

-

Potentiometer with a suitable ion-selective electrode (e.g., a Ca²⁺ ISE for calcium determination) or a pH electrode

-

Magnetic stirrer and stir bar

-

Buret

4.1.2. Procedure

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions or the ion-selective electrode according to the manufacturer's instructions.

-

Sample Preparation: Pipette a known volume of the metal ion solution into a beaker. Add a suitable buffer to maintain a constant pH throughout the titration.

-

Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated electrode and the tip of the buret filled with the standard EDTA solution into the sample.

-

Data Collection: Record the initial potential (or pH). Add the EDTA solution in small, known increments. After each addition, allow the potential (or pH) to stabilize and record the reading along with the total volume of EDTA added. Continue the additions well past the equivalence point.

-

Data Analysis: Plot the potential (or pH) versus the volume of EDTA added. The equivalence point can be determined from the inflection point of the titration curve. The stability constant can then be calculated from the titration data using appropriate software or manual calculations involving the formation constant expression and the concentrations of the species at various points on the titration curve.

Spectrophotometry: Job's Method of Continuous Variation

Job's method, also known as the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a complex. By extension, the data can be used to calculate the stability constant.

4.2.1. Materials and Reagents

-

Stock solutions of the divalent metal salt and disodium EDTA of the same molar concentration (e.g., 0.01 M).

-

UV-Vis spectrophotometer.

-

Cuvettes.

-

Volumetric flasks and pipettes.

4.2.2. Procedure

-

Wavelength of Maximum Absorbance (λ_max): Prepare a solution containing the metal-EDTA complex and determine its λ_max using the spectrophotometer.

-

Preparation of Solutions: Prepare a series of solutions by mixing the metal and EDTA stock solutions in varying mole fractions, while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of EDTA ranging from 0.1 to 0.9 in increments of 0.1. The total volume of each solution should be the same.

-

Absorbance Measurements: Measure the absorbance of each solution at the predetermined λ_max.

-

Data Analysis: Plot the absorbance versus the mole fraction of EDTA. The plot will typically show two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data and the known concentrations of the reactants.

Visualizing Chelation Chemistry and Experimental Workflows

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to disodium EDTA chelation.

Caption: The chelation process of a divalent cation by disodium EDTA.

Caption: Experimental workflow for potentiometric titration.

Caption: Experimental workflow for Job's method.

Conclusion

The chelation of divalent cations by disodium EDTA is a well-understood and highly applicable chemical process. A thorough grasp of the underlying chemistry, the factors influencing complex stability, and the experimental methods for characterization is essential for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize and study disodium EDTA chelation in a variety of scientific contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 4. scribd.com [scribd.com]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. Solved Spectrophotometric Titration of Cu-EDTA complex T | Chegg.com [chegg.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. scribd.com [scribd.com]

The Guardian of the Genome: A Technical Guide to Disodium EDTA in Preventing Enzymatic DNA Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of disodium ethylenediaminetetraacetic acid (EDTA) in safeguarding DNA integrity by preventing enzymatic degradation. We will delve into the molecular mechanisms of nuclease activity, the precise action of EDTA as a chelating agent, and provide quantitative data and detailed experimental protocols for practical application in the laboratory.

The Threat to DNA Integrity: Deoxyribonucleases (DNases)

Deoxyribonucleases are endonucleases that catalyze the hydrolytic cleavage of phosphodiester bonds in the DNA backbone, leading to DNA degradation.[1][2] The activity of many DNases, particularly the well-studied DNase I, is not autonomous. It is critically dependent on the presence of divalent cations, which act as essential cofactors for the enzyme's catalytic function and structural stability.[3][4]

-

Magnesium (Mg²⁺): In the presence of Mg²⁺, DNase I independently nicks each strand of a double-stranded DNA molecule at random sites.[5]

-

Calcium (Ca²⁺): Calcium ions are crucial for maintaining the structural integrity and active conformation of DNase I.[4][6] The enzyme's activity is significantly enhanced in the presence of both Mg²⁺ and Ca²⁺, with activity being up to 100-fold lower when only one of these cations is present.[4]

The release of these endogenous nucleases during cell lysis is a major challenge in molecular biology, as it can compromise the yield and quality of extracted DNA, affecting downstream applications such as PCR, sequencing, and cloning.[7]

The Mechanism of Protection: Disodium EDTA as a Divalent Cation Chelator

Disodium EDTA is a powerful tool for preserving DNA integrity due to its function as a chelating agent. The term "chelate" is derived from the Greek word for "claw," which aptly describes how EDTA entraps metal ions.

EDTA is a hexadentate ligand, meaning it has six binding sites (four carboxylate groups and two amino groups) that form a stable, cage-like octahedral complex with a divalent cation.[7] This binding sequesters the metal ions, making them unavailable to serve as cofactors for DNases.[8][9] By effectively removing the necessary Mg²⁺ and Ca²⁺ from the solution, EDTA indirectly but potently inhibits nuclease activity, thereby protecting the DNA from degradation.[9][10] This inactivation is not a permanent denaturation of the enzyme; if divalent cations are reintroduced in excess of the EDTA concentration, the DNase can regain its activity.[11]

Quantitative Analysis of EDTA's Efficacy

The concentration of EDTA is a critical factor in its effectiveness. Standard laboratory reagents and protocols have been optimized to provide sufficient chelation for most applications.

Table 1: Common EDTA Concentrations in Molecular Biology Applications

| Application | Typical EDTA Concentration | Purpose & Remarks | Citations |

| DNA Storage (TE Buffer) | 1.0 mM | Long-term storage of purified DNA. Prevents degradation from trace nuclease contamination. | [8][9][12][13][14] |

| Low-EDTA Buffer | 0.1 mM | Used when downstream applications (e.g., PCR, sequencing) are sensitive to high EDTA concentrations that inhibit polymerases. | [8][9] |

| DNA Extraction Lysis Buffer | 1.0 - 25.0 mM | Inhibits endogenous nucleases released during cell lysis to protect genomic DNA. | [15][16] |

| DNase I Reaction Stop | 5.0 mM (final concentration) | Immediately halts DNase I activity by chelating all available Mg²⁺ and Ca²⁺. | [1][5][17] |

Table 2: Impact of Anticoagulant and Storage on Cell-Free DNA (cfDNA) Integrity

Studies comparing blood collection tubes demonstrate EDTA's superiority in preserving cfDNA, which is susceptible to degradation by blood-borne nucleases.

| Tube Type | Storage Time & Temp | cfDNA Degradation/Change | Key Findings | Citations |

| K₂EDTA | 24h @ 37°C | ~8% degradation | Minimal degradation, confirming EDTA's strong inhibitory effect on blood DNases. | [18] |

| Sodium Citrate | 24h @ 37°C | ~13.3% degradation | Partial DNase inhibition; less effective than EDTA. | [18] |

| Lithium Heparin | 24h @ 37°C | ~85.3% degradation | Highest DNase activity and substantial cfDNA degradation. Unsuitable for cfDNA analysis. | [18] |

| Serum (no anticoagulant) | 24h @ 37°C | ~55.6% degradation | High levels of leukocyte lysis and DNase activity lead to significant degradation. | [18] |

| K₂EDTA | 72h @ Room Temp | ~4-fold increase in total cfDNA | Increase attributed to release of genomic DNA from dying leukocytes, highlighting the need for prompt processing. | [19] |

Experimental Protocols

The following protocols provide detailed methodologies to demonstrate and utilize the protective effects of disodium EDTA.

Protocol 1: DNA Extraction from Whole Blood with EDTA Protection

This protocol outlines a standard method for extracting genomic DNA from whole blood collected in an EDTA tube, ensuring nuclease inhibition from the first step.

Materials:

-

Whole blood collected in a K₂EDTA vacutainer tube.

-

Lysis Buffer: 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA, pH 7.4.

-

SE Buffer: 75 mM NaCl, 25 mM EDTA, pH 8.0.

-

Proteinase K (20 mg/mL solution).

-

20% Sodium Dodecyl Sulfate (SDS).

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Isopropanol, chilled.

-

70% Ethanol, chilled.

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

Procedure:

-

To 10 mL of EDTA whole blood, add 30 mL of cold Lysis Buffer. Mix gently and incubate on ice for 30 minutes to lyse red blood cells.[16]

-

Centrifuge at 1,500 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the leukocyte pellet in 5 mL of SE Buffer.

-

Add 125 µL of 20% SDS and 50 µL of Proteinase K (20 mg/mL). Mix gently and incubate at 37°C overnight in a water bath.[16]

-

Perform a phenol-chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, mixing thoroughly, and centrifuging at 3,000 x g for 10 minutes.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Precipitate the DNA by adding 0.1 volumes of 3M sodium acetate (pH 5.2) and 1 volume of cold isopropanol. Mix gently until the DNA precipitates.[16]

-

Spool the DNA onto a sealed glass pipette or pellet by centrifugation at 12,000 x g for 5 minutes.

-

Wash the DNA pellet twice with 1 mL of cold 70% ethanol.

-

Air-dry the pellet briefly and resuspend in 100-200 µL of TE Buffer for stable, long-term storage.[20]

Protocol 2: Demonstrating EDTA's Protective Effect via Agarose Gel Electrophoresis

This experiment visually confirms that EDTA protects DNA from DNase I digestion.

Materials:

-

Purified DNA (e.g., plasmid or lambda DNA) at ~100 ng/µL.

-

DNase I (RNase-free) and 10X DNase I Reaction Buffer (contains Mg²⁺ and Ca²⁺).

-

0.5 M Disodium EDTA, pH 8.0.

-

Nuclease-free water.

-

DNA stain (e.g., SYBR™ Safe).

-

6X DNA Loading Dye.

Procedure:

-

Set up Reactions: Prepare four reaction tubes on ice as follows:

| Tube | DNA (2 µL) | 10X Buffer (2 µL) | DNase I (1 µL) | 0.5 M EDTA | H₂O (to 20 µL) |

| 1 (No DNase Control) | + | + | - | - | 5 µL |

| 2 (DNase Digestion) | + | + | + | - | 4 µL |

| 3 (EDTA Protection) | + | + | + | 1 µL (25 mM final) | 3 µL |

| 4 (EDTA Stop) | + | + | + | - | 4 µL |

-

Incubation: Incubate tubes 1, 2, and 3 at 37°C for 15 minutes. Also, incubate tube 4 at 37°C for 15 minutes, then add 1 µL of 0.5 M EDTA to stop the reaction.[1]

-

Prepare for Electrophoresis: Add 4 µL of 6X DNA Loading Dye to each 20 µL reaction.

-

Cast Gel: Prepare a 1% agarose gel using 1X TBE or TAE buffer and the DNA stain.[23]

-

Load and Run Gel: Load the entire volume of each reaction into separate wells of the gel. Run the gel at 90-100 V for 45-60 minutes.[21]

-

Visualize: Image the gel on a UV or blue-light transilluminator.

Expected Results:

-

Lane 1: A sharp, high-molecular-weight band of intact DNA.

-

Lane 2: A smear along the lane, indicating complete DNA degradation.

-

Lane 3: A sharp band identical to Lane 1, showing EDTA prevented degradation.

-

Lane 4: A smear similar to Lane 2, as the reaction was stopped after degradation occurred.

References

- 1. neb.com [neb.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. scbt.com [scbt.com]

- 4. How Cations Can Assist DNase I in DNA Binding and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]

- 8. gatescientific.com [gatescientific.com]

- 9. TE buffer - Wikipedia [en.wikipedia.org]

- 10. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biochemazone.com [biochemazone.com]

- 14. abioreagents.com [abioreagents.com]

- 15. aun.edu.eg [aun.edu.eg]

- 16. ccr.cancer.gov [ccr.cancer.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. Genome-wide study of the effect of blood collection tubes on the cell-free DNA methylome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. floridamuseum.ufl.edu [floridamuseum.ufl.edu]

- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. static.igem.wiki [static.igem.wiki]

An In-depth Technical Guide to the Solubility and Stability of Disodium EDTA in Laboratory Buffers

For Researchers, Scientists, and Drug Development Professionals

Disodium ethylenediaminetetraacetic acid (Disodium EDTA or Na₂EDTA) is an indispensable chelating agent in a vast array of scientific and pharmaceutical applications. Its ability to sequester divalent and trivalent metal ions makes it a critical component in buffers and formulations for applications ranging from molecular biology to drug development, where it inhibits metalloproteases, prevents oxidative degradation, and enhances the stability of active pharmaceutical ingredients.[1][2] A thorough understanding of its solubility and stability in common laboratory buffers is paramount for ensuring the accuracy, reproducibility, and efficacy of experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the core physicochemical properties of disodium EDTA, with a focus on its solubility and stability under various laboratory conditions. It includes quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.

Solubility of Disodium EDTA

The solubility of disodium EDTA in aqueous solutions is a critical parameter for the preparation of concentrated stock solutions and buffers. While generally considered water-soluble, its solubility is profoundly influenced by the pH of the solution.[1][3]

The underlying principle of this pH-dependent solubility lies in the protonation state of the four carboxylic acid groups and two amine groups of the EDTA molecule.[4] At acidic pH, the carboxyl groups are protonated (–COOH), rendering the molecule less polar and consequently less soluble in water. As the pH increases through the addition of a base like sodium hydroxide (NaOH), these groups are deprotonated to carboxylate ions (–COO⁻), increasing the molecule's overall charge and polarity, which in turn enhances its interaction with polar water molecules and dramatically increases its solubility.[4][5] For most practical laboratory applications, adjusting the pH to 8.0 is a common practice to ensure the complete dissolution of disodium EDTA, especially for preparing concentrated stock solutions.[6]

Temperature also plays a role in the solubility of disodium EDTA. In line with many ionic compounds, an increase in temperature generally leads to a higher solubility in aqueous solutions.[3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of disodium EDTA dihydrate (MW: 372.24 g/mol ) under various conditions.

| pH of Solution | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference(s) |

| 4.0 - 6.0 | 25 | ~9.6 | ~0.26 | [7][8] |

| Not specified | 20 | 10 | ~0.27 | [9] |

| 8.0 | 20 | 18.6 | 0.5 |

Stability of Disodium EDTA

Disodium EDTA is a chemically stable compound, both in its solid form and in aqueous solutions, under appropriate storage conditions.

Solid State Stability: As a crystalline powder, disodium EDTA dihydrate is stable for years when stored in a cool, dry, and dark place.[10][11] It is, however, hygroscopic, meaning it can absorb moisture from the air, which may lead to caking and a potential loss of chelating efficiency.[11] Therefore, it is crucial to store it in a well-sealed container.

Aqueous Solution Stability: Aqueous solutions of disodium EDTA are also remarkably stable, particularly at a neutral to slightly alkaline pH. A commonly prepared 0.5 M stock solution at pH 8.0 is stable for months when stored at 4°C.[7][8] These solutions can be sterilized by autoclaving.[7]

Several factors can influence the long-term stability of disodium EDTA solutions:

-

Temperature: While stable at ambient and refrigerated temperatures, disodium EDTA can undergo thermal degradation at elevated temperatures. Decomposition has been reported to begin at approximately 190°C (463 K).[12] The presence of metal ions can influence the rate of thermal degradation, with the stability of the metal-EDTA complex playing a significant role.[13][14]

-

pH: The stability of disodium EDTA is optimal in the neutral to mildly acidic range.[15] The stability of metal-EDTA complexes is also highly pH-dependent; for instance, the chelating ability of EDTA increases with pH.[1][16]

-

Light: Exposure to UV radiation can lead to the photodegradation of EDTA, a process that is significantly accelerated in the presence of ferric ions (Fe³⁺).[17] The rate of photodegradation of the Fe(III)-EDTA complex is also pH-dependent, being faster at a more acidic pH.[17]

-

Oxidizing Agents: Disodium EDTA is incompatible with strong oxidizing agents, which can lead to its degradation.

Quantitative Stability Data

The following table provides a summary of the stability of aqueous disodium EDTA solutions under various conditions.

| Concentration & pH | Storage Temperature | Duration | Stability | Reference(s) |

| 0.5 M, pH 8.5 | 4°C | Months | Stable | [7][8] |

| 0.1 M, pH not specified | Room Temperature | > 1 year | Stable (with preservative) | [10] |

| Not specified, pH 8.0 | Room Temperature | 2 years | Stable (commercial solution) | [10] |

| Fe(III)-EDTA complex, pH 9.3 | 125°C | 3 hours | Half-life | |

| Uncomplexed EDTA, pH 10.4 | 175°C | 4.5 hours | Half-life | |

| Uncomplexed EDTA, pH 10.4 | 190°C | 1.9 hours | Half-life |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and assessing the stability of disodium EDTA in a laboratory setting.

Protocol 1: Determination of Disodium EDTA Solubility

This protocol outlines a method to determine the saturation solubility of disodium EDTA in a specific buffer at a defined temperature.

Materials:

-

Disodium EDTA dihydrate powder

-

Desired laboratory buffer (e.g., Phosphate Buffered Saline, Tris buffer)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for EDTA quantification (e.g., HPLC, complexometric titration)

Methodology:

-

Buffer Preparation: Prepare the desired buffer at the target pH.

-

Equilibration: Place a sealed container of the buffer in a temperature-controlled environment (e.g., water bath) set to the desired temperature and allow it to equilibrate.

-

Saturation: Add an excess amount of disodium EDTA powder to the temperature-equilibrated buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Stirring: Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The container should remain sealed to prevent evaporation.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the buffer to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of EDTA in the diluted sample using a validated analytical method such as HPLC or complexometric titration.

-

Calculation: Calculate the solubility of disodium EDTA in the buffer at the specified temperature, taking into account the dilution factor.

Protocol 2: Assessment of Disodium EDTA Stability in Aqueous Solution

This protocol describes a typical stability study to evaluate the degradation of disodium EDTA in a buffered solution over time under various storage conditions.

Materials:

-

Disodium EDTA dihydrate powder

-

Desired laboratory buffer

-

Deionized water

-

Volumetric flasks and pipettes

-

pH meter

-

Sterile, sealed storage containers (e.g., glass vials with airtight caps)

-

Stability chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)

-

Light-protected containers (e.g., amber vials or containers wrapped in aluminum foil)

-

Analytical method for EDTA quantification (e.g., HPLC, complexometric titration)

Methodology:

-

Solution Preparation: Prepare a stock solution of disodium EDTA in the desired buffer at a known concentration and pH.

-

Aliquoting: Aliquot the solution into multiple, identical storage containers.

-

Storage Conditions: Divide the samples into different groups to be stored under various conditions. For example:

-

Temperature: 4°C, 25°C, 40°C

-

Light exposure: Protected from light vs. exposed to ambient or controlled UV light.

-

-

Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Initial Analysis (T=0): Immediately analyze a set of samples to determine the initial concentration of EDTA.

-

Sampling and Analysis: At each subsequent time point, retrieve a sample from each storage condition.

-

Quantification: Analyze the concentration of EDTA in each sample using a validated analytical method.

-

Data Analysis: Compare the concentration of EDTA at each time point to the initial concentration (T=0) to determine the percentage of degradation. Plot the percentage of remaining EDTA against time for each storage condition.

Conclusion

Disodium EDTA is a robust and highly versatile chelating agent, fundamental to a multitude of laboratory and industrial processes. Its solubility is critically dependent on the pH of the aqueous medium, with a significant increase in solubility observed at a pH of 8.0 or higher. For optimal stability of aqueous solutions, storage at refrigerated temperatures (4°C) and protection from light are recommended, especially for long-term storage. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the effective and reliable use of disodium EDTA in their critical applications, thereby enhancing the quality and reproducibility of their work.

References

- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. physical chemistry - Why is EDTA most soluble at a pH 8? (addition of NaOH) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. EDTA disodium salt dihydrate, 6381-92-7, USP tested, 27285, Sigma-Aldrich [sigmaaldrich.com]

- 9. sci.chem.narkive.com [sci.chem.narkive.com]

- 10. chemignition.com [chemignition.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal degradation of EDTA chelates in aqueous solution | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]

Disodium EDTA as a Tool for Studying Metal-Dependent Enzyme Kinetics: An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This whitepaper provides a comprehensive technical guide on the application of disodium ethylenediaminetetraacetic acid (EDTA) as a tool to investigate the kinetics and metal dependency of enzymes. It covers the core principles of EDTA chelation, detailed experimental protocols for enzyme inhibition and reconstitution, and a summary of quantitative data to guide research and development.

Introduction: The Role of Metal Ions and EDTA in Enzymology

Nearly half of all enzymes are classified as metalloenzymes, requiring a metal ion cofactor for their catalytic activity or structural integrity. These metal ions, including Zn²⁺, Mg²⁺, Mn²⁺, Ca²⁺, and Fe²⁺, act as Lewis acids, facilitate redox reactions, or stabilize protein structures. Understanding an enzyme's reliance on a specific metal cofactor is fundamental to elucidating its mechanism, developing specific inhibitors, and designing targeted therapeutics.

Disodium EDTA is a hexadentate ligand, meaning it has six binding sites (four carboxyl groups and two amino groups) that can form a stable, cage-like complex with a metal ion. This process, known as chelation, effectively sequesters the metal ion, making it unavailable to the enzyme. Due to its strong affinity for di- and trivalent cations, EDTA is a powerful and widely used tool to probe the metal dependency of enzymes. By observing the effect of EDTA on enzyme activity, researchers can infer the presence and importance of a metal cofactor.

This guide details the mechanisms, experimental workflows, and data interpretation involved in using disodium EDTA as a primary tool for studying the kinetics of metal-dependent enzymes.

Mechanism of Action: How EDTA Modulates Metalloenzyme Activity

The primary mechanism by which EDTA affects metalloenzymes is through the removal of the essential metal cofactor from the enzyme's active site. This process converts the active holoenzyme (enzyme with its cofactor) into an inactive apoenzyme (enzyme without its cofactor).

The general reaction can be depicted as:

E-M + EDTA ⇌ Apo-E + M-EDTA

Where E-M is the active holoenzyme, Apo-E is the inactive apoenzyme, and M-EDTA is the stable metal-EDTA complex. The inhibition is often reversible; if the resulting apoenzyme is stable, its activity can typically be restored by removing the EDTA and re-introducing the specific metal ion.

However, researchers must be aware of a secondary, less common mechanism. In some cases, EDTA has been shown to directly inhibit enzyme activity independent of chelation by binding to the enzyme's active site, potentially competing with the substrate. This highlights the importance of control experiments to confirm that the observed inhibition is due to metal ion removal.

Caption: Mechanism of metalloenzyme inhibition by EDTA.

Quantitative Data Summary

The inhibitory effect of EDTA on metalloenzymes can be quantified to determine the enzyme's sensitivity to metal ion depletion. Key parameters include the half-maximal inhibitory concentration (IC₅₀) and the impact on kinetic constants like Kₘ and k꜀ₐₜ.

Table 1: IC₅₀ and Kinetic Effects of EDTA on Various Metalloenzymes

| Enzyme/System | Metal Cofactor(s) | EDTA Concentration | Observed Effect | Reference |

| IMP-1 Metallo-β-Lactamase | Zn²⁺ | 55 ± 8.2 µM | IC₅₀ for inhibition of imipenem hydrolysis. | |

| Bacillus circulans Protease | Ca²⁺ | Not specified | Enzyme activity reduced to 35% of control. | |

| Human dUTPase | Mg²⁺ | 30 µM & 100 µM | Significant reduction in k꜀ₐₜ; minor change in Kₘ. | |

| M. tuberculosis dUTPase | Mg²⁺ | 300 µM | Significant reduction in k꜀ₐₜ; minor change in Kₘ. |

Table 2: Effect of EDTA on Minimum Inhibitory Concentrations (MICs) of Antibiotics against MBL-producing P. aeruginosa

| Antibiotic | Condition | Effect on MICs | Reference |

| Imipenem | + 32 µg/mL Ca-EDTA | Drastic reduction in MICs for all MBL-positive strains. | |

| Ceftazidime | + 32 µg/mL Ca-EDTA | Drastic reduction in MICs for all MBL-positive strains. |

Experimental Design and Protocols

A systematic approach is required to conclusively demonstrate an enzyme's dependence on a metal cofactor using EDTA. The general workflow involves establishing a baseline activity, inhibiting the enzyme with EDTA, and then attempting to restore activity by adding back various metal ions.

The Role of Disodium EDTA in the Preservation of Tissue Samples for Histology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of disodium ethylenediaminetetraacetic acid (EDTA) in the preservation of tissue samples for histological analysis. While primarily recognized for its role in decalcification, EDTA also plays a crucial part in antigen retrieval for immunohistochemistry and in the preservation of nucleic acids. This document details the mechanisms of action, provides experimental protocols, and presents comparative data on its efficacy.

Introduction to Disodium EDTA in Histology

Disodium EDTA is a chelating agent, a molecule that can form multiple bonds to a single metal ion.[1] In the context of histology, its principal function is to bind divalent cations, most notably calcium ions (Ca²⁺). This property is harnessed for two main purposes: the decalcification of hard tissues and the inhibition of metalloenzymes that can degrade tissue components. It is not typically used as a primary fixative for soft tissues in the way that formalin is; rather, it is a critical ancillary reagent for specific applications.[2]

Mechanism of Action

The primary mechanism of EDTA in tissue preservation revolves around its ability to sequester divalent cations.

-

Decalcification: EDTA removes calcium from the hydroxyapatite crystals in mineralized tissues like bone and teeth. By forming a stable, soluble complex with calcium ions, it gently demineralizes the tissue without the harsh effects of strong acids, which can damage cellular morphology and antigenicity.[3][4] The rate of decalcification with EDTA is pH-dependent and significantly slower than with acidic agents.[5]

-

Enzyme Inhibition: Many enzymes that contribute to tissue autolysis and degradation, such as DNases and some proteases, require divalent cations like magnesium (Mg²⁺) or calcium (Ca²⁺) as cofactors.[6] By chelating these ions, EDTA can inhibit the activity of these enzymes, thereby aiding in the preservation of nucleic acids and proteins, particularly in fresh or frozen tissues.[7]

Key Applications and Experimental Protocols

Decalcification of Mineralized Tissues

EDTA is considered the gold standard for decalcification when the preservation of cellular detail, enzyme activity, and nucleic acids is paramount.[8] It is particularly recommended for immunohistochemistry and in situ hybridization studies on bone and other calcified tissues.[9]

This protocol is adapted from several sources for optimal preservation of morphology and antigenicity.[10][11]

Reagents:

-

10% Neutral Buffered Formalin (NBF): For initial tissue fixation.

-

EDTA Decalcifying Solution (14% w/v, pH 7.2-7.4):

-

Disodium EDTA: 140 g

-

Distilled Water: 700 mL

-

Ammonium Hydroxide: Approximately 90 mL (added incrementally until the solution clears)

-

Adjust final volume to 1 L with distilled water and verify pH.

-

Procedure:

-

Fixation: Immediately after dissection, fix the bone specimen in 10% NBF for 24-48 hours. The volume of fixative should be at least 20 times the volume of the tissue.

-

Rinsing: After fixation, thoroughly rinse the specimen with running tap water for at least 1 hour.

-

Decalcification:

-

Immerse the fixed and rinsed tissue in the 14% EDTA decalcifying solution at a volume of at least 20 times that of the tissue.[10]

-

Incubate at room temperature or 4°C. Agitation on a rocker or shaker can expedite the process.

-

Change the EDTA solution every 1-3 days.

-

-

Endpoint Determination: The time required for complete decalcification depends on the size and density of the bone and can range from several days to weeks.[3] The endpoint can be determined by:

-

Physical testing: The bone should be pliable and easy to bend or pierce with a needle.

-

Radiography (X-ray): This is the most accurate method to confirm the complete removal of mineral.

-

-

Post-Decalcification Rinsing: Once decalcification is complete, rinse the tissue extensively in running tap water for several hours to remove residual EDTA.

-

Processing: The decalcified tissue can now be processed for paraffin embedding as per standard histological protocols.

Antigen Retrieval in Immunohistochemistry

Formalin fixation creates cross-links between proteins, which can mask antigenic epitopes and prevent antibody binding in immunohistochemistry (IHC).[12] Heat-induced epitope retrieval (HIER) is a common method to reverse this masking. Tris-EDTA buffer at an alkaline pH is a widely used and effective solution for HIER for many antibodies.

This protocol is a standard procedure for HIER on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[13][14]

Reagents:

-

Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, 0.05% Tween 20, pH 9.0):

-

Tris Base: 1.21 g

-

Disodium EDTA: 0.37 g

-

Distilled Water: 1000 mL

-

Tween 20: 0.5 mL

-

Adjust pH to 9.0 with 1N NaOH or HCl as needed.

-

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Heat-Induced Epitope Retrieval:

-

Pre-heat a steamer, water bath, or pressure cooker containing the Tris-EDTA buffer to 95-100°C.

-

Immerse the slides in the hot buffer.

-

Incubate for 20-40 minutes. The optimal time may vary depending on the tissue and antibody.

-

-

Cooling: Remove the container with the slides from the heat source and allow them to cool at room temperature for at least 20 minutes. This is a critical step to prevent tissue damage.

-

Rinsing: Rinse the sections with a wash buffer (e.g., PBS or TBS).

-

Immunohistochemical Staining: Proceed with the standard IHC protocol (blocking, primary antibody incubation, etc.).

Data Presentation: Comparative Efficacy of EDTA

The choice of decalcifying agent is a trade-off between speed and preservation of tissue integrity. The following tables summarize quantitative and qualitative data from various studies comparing EDTA with acid-based decalcifiers.

Table 1: Comparison of Decalcification Time

| Decalcifying Agent | Tissue Type | Decalcification Time | Reference |

| 10% EDTA (Room Temp) | Rat Mandible (Anterior) | 220 hours | [3] |

| 10% EDTA (Room Temp) | Rat Mandible (Posterior) | 191 hours | [3] |

| 10% EDTA (37°C) | Rat Mandible (Anterior) | 102 hours | [3] |

| 10% EDTA (37°C) | Rat Mandible (Posterior) | 73 hours | [3] |

| 5% Nitric Acid | Rat Mandible (Anterior) | 13.5 hours | [3] |

| 5% Nitric Acid | Rat Mandible (Posterior) | 4.3 hours | [3] |

| 10% Formic Acid | Rat Mandible (Anterior) | 140 hours | [3] |

| 10% Formic Acid | Rat Mandible (Posterior) | 36 hours | [3] |

| 14% EDTA | Human Tooth | 90-100 days | [15] |

| 5% Nitric Acid | Human Tooth | ~10-15 days | [15] |

Table 2: Impact on Tissue Morphology and Staining Quality

| Decalcifying Agent | Tissue Integrity | Staining Quality (H&E) | Immunohistochemistry | Reference |

| 10% EDTA (Room Temp) | Excellent preservation | Optimal cellular and structural details | Optimal results | [3] |

| 5% Nitric Acid | Good preservation | Good cellular and architectural morphology | Acceptable, but potential for antigen damage | [3][16] |

| 10% Formic Acid | Suboptimal preservation | Suboptimal tissue and cellular morphology | Potential for compromised antigenicity | [3] |

| 14% EDTA | Excellent preservation | Best overall histological appearance | Excellent preservation of antigens | [9][15] |

| 10% Formal Nitric Acid | Fairly good preservation | Good cellular details | Not specified | [9] |

Table 3: Preservation of Nucleic Acids

| Preservation Method | Analyte | Key Finding | Reference |

| EDTA-containing fixative | High Molecular Weight DNA | High molecular weight DNA could be extracted from tissues fixed in buffered formaldehyde containing EDTA, suggesting inhibition of DNA degradation. | [7] |

| Standard EDTA Decalcification | RNA | Severely impacts RNA quality, resulting in low RNA Integrity Numbers (RIN). | [17] |

| RNAlater/EDTA Decalcification | RNA | Protects the integrity of mRNA for downstream applications like qPCR and microarray analysis. | [17] |

| 0.25 M EDTA (pH 10) on frozen tissue | High Molecular Weight DNA | Significantly better percent recovery of high molecular weight DNA compared to 95% ethanol. | [6][18] |

Limitations and Considerations

-

Time: The primary disadvantage of EDTA decalcification is the extended time required, which may not be suitable for rapid diagnostic workflows.[3]

-

Standalone Fixation: There is a lack of evidence to support the use of disodium EDTA as a standalone primary fixative for routine histological processing of soft tissues. Its non-cross-linking nature does not provide the same level of morphological stabilization as aldehyde-based fixatives like formalin.

-

Morphological Artifacts: Excessive concentrations of EDTA can induce morphological changes, such as nuclear and cytoplasmic contraction, particularly in bone marrow smears.[19]

-

Background Staining: In IHC, Tris-EDTA buffer for antigen retrieval can sometimes lead to higher background staining.[12]

Conclusion

Disodium EDTA is an indispensable tool in the histopathology laboratory, offering superior preservation of tissue morphology, antigenicity, and nucleic acid integrity compared to acid-based methods, albeit at the cost of a significantly longer processing time. Its role is primarily centered on the gentle decalcification of mineralized tissues and as a key component in antigen retrieval solutions for immunohistochemistry. For research applications where molecular integrity is crucial, EDTA-based protocols are highly recommended. However, for routine diagnostic pathology of non-calcified tissues, formalin remains the fixative of choice. The selection of EDTA-based methods should be guided by the specific requirements of the downstream analysis, balancing the need for speed with the imperative for high-quality tissue preservation.

References

- 1. Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decalcification Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Advantages of a combined method of decalcification compared to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of DNase and EDTA on DNA degradation in formaldehyde fixed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]

- 9. ijbcp.com [ijbcp.com]

- 10. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]

- 11. Decalcification | Gross Pathology Manual [voices.uchicago.edu]

- 12. EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]

- 13. researchgate.net [researchgate.net]

- 14. sysy.com [sysy.com]

- 15. Tooth decalcification using different decalcifying agents – A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Decalcification Techniques for Rat Femurs Using HE and Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Maintaining mRNA Integrity during Decalcification of Mineralized Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Excessive EDTA induces morphologic changes in bone marrow smears that mimic specific features of dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles of Using Disodium EDTA in Molecular Biology: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of a Master Chelator

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that has established itself as a cornerstone reagent in molecular biology.[1] First synthesized in 1935, this colorless, water-soluble solid is a powerful chelating agent, capable of forming stable, water-soluble complexes with metal ions.[1][] The disodium salt of EDTA is the most commonly used form in laboratory settings.[3] Its utility is rooted in its ability to sequester di- and trivalent metal cations, which are essential cofactors for a wide range of enzymes, including nucleases that can degrade precious DNA and RNA samples.[1][4][5]

By precisely controlling the availability of these metal ions, disodium EDTA provides a fundamental mechanism to protect the integrity of biological macromolecules, modulate enzyme activity, and facilitate numerous experimental workflows.[1] This technical guide provides an in-depth exploration of the foundational principles of disodium EDTA, its quantitative chelating properties, detailed experimental protocols, and its critical applications for professionals in research and drug development.

Mechanism of Action: The Chemistry of Chelation

The power of EDTA lies in its molecular structure, which features six binding sites—two nitrogen atoms and four carboxylate groups.[1][6] These sites can donate electron pairs to a metal ion, effectively enveloping and sequestering it from the solution in a stable, cage-like complex.[1][6] This process, known as chelation, is particularly effective for divalent and trivalent cations such as Magnesium (Mg²⁺), Calcium (Ca²⁺), Manganese (Mn²⁺), and Iron (Fe³⁺).[]

In molecular biology, this function is paramount for inhibiting metallo-dependent enzymes. Nucleases (DNases and RNases), the enzymes responsible for the degradation of DNA and RNA, require divalent cations like Mg²⁺ as cofactors for their catalytic activity.[1][5] When cells are lysed during nucleic acid extraction, these nucleases are released and can rapidly destroy the target molecules.[1] Disodium EDTA acts as a protective agent by binding these essential cofactors, rendering the nucleases inactive and preserving the integrity of the nucleic acids.[1][4][7][8]

Caption: Chelation of Mg²⁺ by EDTA inactivates nucleases, protecting DNA.

Quantitative Data on EDTA Chelation

The efficacy of EDTA's chelation is quantified by its stability constant (K) with a given metal ion, often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The pH of the solution significantly impacts EDTA's chelating ability, with effectiveness increasing at higher pH values.[9]

Table 1: Stability Constants (Log K) of EDTA with Common Metal Ions

| Metal Ion | Log K Value |

| Ca²⁺ | 10.6 |

| Mg²⁺ | 8.8[10] |

| Mn²⁺ | 13.8 |

| Fe²⁺ | 14.3 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Fe³⁺ | 25.1 |

| Note: Stability constants can vary slightly based on experimental conditions like temperature and ionic strength.[1] |

Table 2: Typical Working Concentrations of Disodium EDTA

| Application | Typical Concentration | Purpose |

| DNA/RNA Storage (in TE Buffer) | 1 mM | Long-term nuclease inhibition.[1] |

| DNA/RNA Extraction Lysis Buffer | 1 - 10 mM | Inhibit nucleases released during cell lysis.[7] |

| Enzyme Inhibition Assays | 0.1 - 10 mM | Stop metallo-dependent enzyme reactions.[11] |

| Cell Culture (Trypsin-EDTA) | 0.02% - 0.05% (w/v) | Weaken cell-cell adhesion for passaging.[12] |

| PCR (Polymerase Chain Reaction) | < 0.5 mM (Caution) | Sequester contaminating ions; excess inhibits polymerase. |

| Cryopreservation of Cells | 0.05% (in Trypsin) | Used to detach cells before freezing. |

Core Applications and Experimental Protocols

Disodium EDTA's ability to control metal ion availability makes it a versatile and indispensable tool across a wide range of molecular biology applications.[1]

Nucleic Acid Protection and Buffer Preparation

The primary role of EDTA is to protect DNA and RNA from degradation.[4][5] It is a standard component of lysis buffers used in nucleic acid extraction protocols and in storage solutions like TE (Tris-EDTA) buffer, which provides a stable environment for long-term storage of purified DNA.[1][13]

Experimental Protocol 1: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)

-

Materials:

-

Disodium EDTA dihydrate (MW = 372.24 g/mol )

-

Nuclease-free water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M) for pH adjustment

-

Stir plate and magnetic stir bar

-

Graduated cylinder and beaker

-

pH meter

-

-

Methodology:

-

Weigh 186.1 g of disodium EDTA dihydrate.

-

Add the powder to 800 mL of nuclease-free water in a beaker.

-

Stir vigorously with a magnetic stir bar. Note: The EDTA will not dissolve until the pH is adjusted to approximately 8.0.

-

Slowly add NaOH solution while monitoring the pH. Be patient, as this can take some time.

-

Once the EDTA is fully dissolved at pH 8.0, carefully transfer the solution to a graduated cylinder.

-

Adjust the final volume to 1 L with nuclease-free water.

-

Sterilize the solution by autoclaving.

-

Store at room temperature. This stock solution can be diluted to the desired working concentration (e.g., to 1 mM for 1X TE buffer).[1]

-

Modulation of Enzyme Activity and PCR

While crucial for protecting nucleic acids, EDTA's chelation of Mg²⁺ can be inhibitory to desired enzymatic reactions.[1] A prime example is the Polymerase Chain Reaction (PCR). Taq polymerase, the thermostable enzyme central to PCR, absolutely requires Mg²⁺ for its catalytic activity.[1] If a DNA template is stored in a buffer with a high concentration of EDTA, the chelator can sequester the Mg²⁺ in the PCR master mix, leading to reduced amplification efficiency or complete reaction failure.[1][14] Therefore, DNA samples intended for PCR are often stored in water or a low-EDTA TE buffer.[1] This inhibitory property is also strategically exploited to stop enzymatic reactions at precise time points.[4]

Caption: Logical diagram of how excess EDTA inhibits Taq polymerase in PCR.

Cell Culture and Tissue Dissociation

In cell culture, disodium EDTA is commonly used in combination with the enzyme trypsin to detach adherent cells from culture surfaces for passaging.[15] Cell-to-cell and cell-to-surface adhesions are mediated by proteins like cadherins, which require Ca²⁺ ions to function. EDTA weakens these connections by chelating the Ca²⁺ ions, allowing trypsin to more efficiently cleave the adhesion proteins and release the cells into suspension.[15]

Experimental Protocol 2: Passaging Adherent Cells with Trypsin-EDTA

-

Materials:

-

Confluent monolayer of adherent cells

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

0.05% Trypsin-EDTA solution

-

Complete cell culture medium (containing serum to inactivate trypsin)

-

Sterile culture flasks or plates

-

-

Methodology:

-

Aspirate the old culture medium from the flask.

-

Gently wash the cell monolayer with Ca²⁺/Mg²⁺-free PBS to remove any residual serum, which can inhibit trypsin. Aspirate the PBS.

-

Add a small volume of pre-warmed Trypsin-EDTA solution to the flask, just enough to cover the cell layer.

-

Incubate the flask at 37°C for 2-5 minutes. Monitor under a microscope until the cells round up and begin to detach.

-

Firmly tap the side of the flask to dislodge the remaining cells.

-

Add a volume of complete culture medium (at least 2-3 times the volume of trypsin solution) to the flask. The serum in the medium will inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium.

-

Incubate the new culture under appropriate conditions.

-

Genomic DNA Extraction

EDTA is a critical component of the lysis buffer in nearly all DNA extraction protocols, from simple plasmid preparations to complex genomic DNA isolation from tissues.[][16][17] Its role is to immediately inactivate the DNases that are released upon cell and nuclear membrane disruption, thereby preventing the degradation of the high molecular weight genomic DNA.[5][7]

Experimental Protocol 3: General Genomic DNA Extraction from Animal Tissue

-

Materials:

-

Animal tissue (e.g., liver, spleen)

-

Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA , 200 mM NaCl, 1% SDS)

-

Proteinase K solution (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Isopropanol (100%, cold)

-

Ethanol (70%, cold)

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

-

-

Methodology:

-

Homogenization: Homogenize ~25 mg of tissue in 1 mL of Lysis Buffer.

-

Lysis: Add 20 µL of Proteinase K solution, mix, and incubate at 55°C for 1-3 hours or until the tissue is completely lysed.

-

Purification: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex vigorously, and centrifuge at >10,000 x g for 10 minutes.

-

Phase Separation: Carefully transfer the upper aqueous phase (containing DNA) to a new tube.

-

Precipitation: Add an equal volume of isopropanol. Invert the tube gently until the thread-like strands of DNA precipitate.[1]

-

DNA Wash: Centrifuge at >10,000 x g for 5 minutes. Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol.

-

Resuspension: Centrifuge again for 5 minutes, discard the supernatant, and briefly air-dry the pellet. Resuspend the DNA pellet in a suitable volume (e.g., 50-100 µL) of 1X TE Buffer for stable long-term storage.[1]

-

Caption: Workflow illustrating the role of EDTA in a typical gDNA extraction.

Conclusion

Disodium EDTA is a fundamentally important and versatile reagent in molecular biology, primarily due to its potent and specific ability to chelate divalent metal ions.[1] Its applications are extensive, ranging from the critical protection of DNA and RNA during extraction and storage to the precise modulation of enzymatic reactions and the routine passaging of cells in culture.[1][][4] By understanding the chemical principles of its function, the quantitative aspects of its binding affinities, and its practical implementation in common protocols, researchers, scientists, and drug development professionals can effectively leverage disodium EDTA to ensure the quality, integrity, and ultimate success of their experiments. Its simplicity, stability, and efficacy solidify its status as an indispensable tool in the modern laboratory.[1]

References

- 1. benchchem.com [benchchem.com]

- 3. DISODIUM EDTA - Ataman Kimya [atamanchemicals.com]

- 4. crownchampion.com [crownchampion.com]

- 5. quora.com [quora.com]

- 6. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 7. what is the function of edta in dna extraction [irochelating.com]

- 8. vedemy.com [vedemy.com]

- 9. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. EDTA Solution 0.5M – Cellseco [cellseco.com]

- 13. geneticeducation.co.in [geneticeducation.co.in]

- 14. researchgate.net [researchgate.net]

- 15. purmabiologics.com [purmabiologics.com]

- 16. aun.edu.eg [aun.edu.eg]

- 17. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]

A Preliminary Investigation of Disodium EDTA's Effects on Cell Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent, is widely utilized in various biomedical applications. Its ability to sequester divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), forms the basis of its mechanism of action and influences a multitude of cellular processes. This technical guide provides a preliminary investigation into the effects of disodium EDTA on cell viability, offering insights into its cytotoxic properties, the underlying molecular mechanisms, and detailed experimental protocols for its assessment.

Data Presentation: Quantitative Effects of Disodium EDTA on Cell Viability

The cytotoxic effects of disodium EDTA are highly dependent on the concentration, duration of exposure, and the specific cell line being investigated. Below is a summary of available quantitative data from various in vitro studies.

| Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Reference |

| Human Stem Cells from Apical Papilla (SCAPs) | MTT Assay | 1.25% and 2.5% | 24 hours | No significant cytotoxicity or alteration in cell morphology observed. However, a significant decrease in cell viability was noted at higher concentrations. | |

| Human Stem Cells from Apical Papilla (SCAPs) | Annexin V/PI Staining | 2.5% | 48 hours | Significant increase in early cell apoptosis. | |

| L929 (mouse fibroblast) | Not specified | Various | 1, 3, 6, 12, 24 hours | Moderate to severe cytotoxicity in a concentration-dependent manner. | [1] |

| HT-29 (human colon adenocarcinoma) | MTS Assay | Not specified | Not specified | EDTA alone does not exhibit cell toxicity but enhances the detachment of adherent cells. | |

| E. coli MC1061 | Luminescence Assay | ≥ 5 mM | 3 hours | Toxic effect observed, with a 50% decrease in luminescence at 5 mM. | [2] |